2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
Description
This compound is a pyrrolidinone-containing acetamide derivative featuring a unique hybrid structure of furan and thiophene moieties. Its stereochemistry (due to the hydroxyl group at the central carbon) and heterocyclic substituents may influence solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-13(8-18-14(20)3-4-15(18)21)17-10-16(22,11-5-7-24-9-11)12-2-1-6-23-12/h1-2,5-7,9,22H,3-4,8,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOOHTIXAIGJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule that exhibits potential biological activity due to its unique structural components. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a pyrrolidine ring, a furan moiety, and a thiophene group. This structural combination allows for diverse interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiophene rings often exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to possess antibacterial and antifungal activities. The presence of the thiophene moiety may enhance these effects due to its electron-rich nature, which can interact favorably with microbial enzymes .
Antitumor Activity
The compound has also been assessed for its antitumor potential. In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting the growth of lung cancer cells (A549 and NCI-H358), with IC50 values indicating moderate to high activity . The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dioxopyrrolidine structure may inhibit key enzymes involved in cellular metabolism or DNA replication in pathogens and cancer cells.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, leading to cell death in malignant cells while having less impact on healthy cells.
Study 1: Antimicrobial Efficacy
In a study evaluating various furan derivatives, it was found that those similar to our compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing that certain derivatives had MIC values as low as 8 µg/mL .
Study 2: Antitumor Screening
A series of synthesized compounds based on the structure of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide were tested against human cancer cell lines. The results indicated that compounds with similar functional groups exhibited IC50 values ranging from 5 µM to 20 µM in 2D cultures, with reduced activity observed in 3D cultures, highlighting the importance of cellular context in evaluating drug efficacy .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives containing the dioxopyrrolidine structure exhibit significant activity against various Gram-positive bacteria and fungi. For instance:
- Study Findings : A study demonstrated that compounds with similar structures showed effective inhibition against strains such as Staphylococcus aureus and Candida albicans .
- Mechanism : The antimicrobial action is believed to stem from the ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways.
Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties:
- Case Study : In animal models, administration of the compound resulted in reduced pain responses in induced pain scenarios, suggesting its efficacy as a potential analgesic .
- Biochemical Markers : The study measured inflammatory markers and found significant reductions in treated groups compared to controls.
Interaction with Biological Targets
Research into the pharmacodynamics of this compound has revealed interactions with key biological receptors:
- G Protein-Coupled Receptors (GPCRs) : Molecular docking studies indicate that it can interact favorably with GPCRs, potentially influencing pathways related to pain perception and inflammation .
- Oxidative Stress Reduction : The compound's ability to mitigate oxidative stress may contribute to its neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease therapies.
Given its promising biological properties, further research could focus on:
- Synthesis of Derivatives : Modifying the existing structure to enhance potency and reduce side effects.
- Clinical Trials : Conducting trials to evaluate safety and efficacy in humans for potential therapeutic use.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound differs from structurally related acetamides in its substitution pattern:
- Heterocyclic vs. Aromatic Substituents : Unlike phenyl-substituted analogs (e.g., compounds 23–27 in ), the furan and thiophene groups introduce distinct electronic properties. Thiophene’s sulfur atom enhances lipophilicity, while furan’s oxygen may improve hydrogen-bonding capacity .
Table 1: Structural Comparison of Selected Acetamide Derivatives
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
- Melting Points : The target compound’s heterocyclic substituents may lower its melting point compared to phenyl analogs (e.g., 23 : 174.5–176.0°C) due to reduced crystallinity .
- Spectroscopic Data : NMR signals for the target compound’s furan and thiophene protons would appear in the δ 6.5–7.5 ppm range, distinct from phenyl analogs (δ 7.0–7.8 ppm) .
Pharmacological Potential
While direct activity data for the target compound are unavailable, structurally related compounds exhibit diverse bioactivities:
- Anticonvulsant Activity : Compounds 23–27 () were evaluated for anticonvulsant properties, with efficacy linked to the 2,5-dioxopyrrolidin-1-yl group .
- Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed significant anti-inflammatory effects in , suggesting furan’s role in modulating activity .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the pyrrolidin-1-yl and thiophen-3-yl moieties. Key steps include:
- Amide coupling : Reacting the activated 2,5-dioxopyrrolidine derivative with the hydroxyethyl-thiophene-furan precursor under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) are essential to isolate the product, given the compound’s polar functional groups .
- Optimization : Solvent choice (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical to minimize side reactions and maximize yields .
Q. How can researchers confirm the structural integrity of this compound?
Methodological validation requires:
- Spectroscopic characterization : H/C NMR to verify proton environments (e.g., furan, thiophene, and pyrrolidinone signals) and LC-MS for molecular weight confirmation .
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and spatial arrangement .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Likely polar aprotic solvents (DMSO, DMF) due to the acetamide and hydroxyl groups. Empirical testing via phase solubility analysis is recommended .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (e.g., HPLC monitoring under varying pH/temperatures) are necessary for storage guidelines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?
- Reactivity prediction : Density Functional Theory (DFT) calculations can model electrophilic/nucleophilic sites (e.g., thiophene sulfur, pyrrolidinone carbonyl) to anticipate reaction pathways .
- Docking studies : Molecular dynamics simulations may identify potential binding interactions with biological targets (e.g., enzymes, receptors) by analyzing conformational flexibility .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial; IC for cytotoxicity) under controlled conditions to differentiate activity thresholds .
- Target-specific studies : Employ siRNA knockdown or enzyme inhibition assays to isolate mechanisms (e.g., DNA intercalation vs. kinase inhibition) .
Q. What strategies optimize yield in large-scale synthesis without compromising purity?
Q. How does stereochemistry at the hydroxyethyl moiety influence bioactivity?
- Enantioselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can produce enantiomers for comparative bioassays .
- Circular Dichroism (CD) : Correlate stereochemical configuration with activity changes in cellular models .
Methodological Considerations
Q. What analytical techniques validate degradation products during stability studies?
- HPLC-MS/MS : Identifies degradation fragments (e.g., hydrolyzed acetamide or oxidized furan derivatives) .
- Accelerated stability testing : Thermal stress (40–60°C) under controlled humidity to simulate long-term degradation .
Q. How to design SAR studies for derivatives targeting improved pharmacokinetics?
- Structural modifications : Introduce substituents (e.g., fluorination at thiophene, methyl groups on pyrrolidinone) to alter logP and metabolic stability .
- In vitro ADME assays : Liver microsome stability and Caco-2 permeability studies guide prioritization of derivatives .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
